4-(4-Bromophenyl)butanoyl chloride

Description

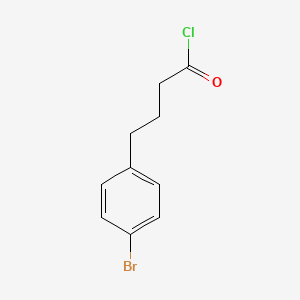

4-(4-Bromophenyl)butanoyl chloride (CAS 6628-03-1) is an organobromine acyl chloride with the molecular formula C₁₀H₁₀BrClO and a molecular weight of 261.54 g/mol . Its structure consists of a four-carbon aliphatic chain terminated by a reactive chloride group, linked to a para-brominated benzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds targeting biological pathways (e.g., IMPDH inhibitors) . Key properties include high reactivity toward nucleophiles and moisture sensitivity, necessitating anhydrous handling.

Properties

CAS No. |

6628-03-1 |

|---|---|

Molecular Formula |

C10H10BrClO |

Molecular Weight |

261.54 g/mol |

IUPAC Name |

4-(4-bromophenyl)butanoyl chloride |

InChI |

InChI=1S/C10H10BrClO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2 |

InChI Key |

QMAWCTRRPJNDBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC(=O)Cl)Br |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)Cl)Br |

Other CAS No. |

6628-03-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between 4-(4-bromophenyl)butanoyl chloride and its analogs:

Reactivity and Functional Group Analysis

- Chain Length: The four-carbon chain in this compound provides balanced lipophilicity, enhancing membrane permeability in bioactive compounds compared to shorter analogs like 4-bromophenylacetyl chloride (two carbons) . 3-(4-Bromophenyl)propanoyl chloride (three carbons) may exhibit faster reaction kinetics due to reduced steric hindrance but lower bioavailability .

- Substituent Effects: The sulfonyl group in 4-[(4-bromophenyl)sulfonyl]benzoyl chloride introduces strong electron-withdrawing effects, increasing electrophilicity and stability in heterocyclic syntheses (e.g., oxazolones) .

- Functional Group Interconversion: The carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid (mp 67°C, bp 176°C at 3 mmHg), is converted to the acyl chloride using thionyl chloride, a standard method for enhancing reactivity .

Preparation Methods

Clemmensen Reduction Followed by Chlorination

This two-step method is the most widely reported approach for synthesizing 4-(4-Bromophenyl)butanoyl chloride.

Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid

The carboxylic acid precursor is synthesized via Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.

- Reagents : Zinc (Zn), mercury(II) chloride (HgCl₂), hydrochloric acid (HCl)

- Solvents : Water, toluene

- Temperature : 100°C

- Duration : 24 hours

- Yield : 91.4%

Mechanism : The ketone group in 3-(4-bromobenzoyl)propionic acid is reduced to a methylene group, forming 4-(4-bromophenyl)butanoic acid.

Step 2: Conversion to Acyl Chloride

The acid is treated with a chlorinating agent to form the acyl chloride.

Reagents :

- Thionyl chloride (SOCl₂) : Most common, with catalytic dimethylformamide (DMF)

- Alternatives : Oxalyl chloride, phosphorus pentachloride (PCl₅)

- Solvent : Anhydrous dichloromethane (DCM) or toluene

- Temperature : Reflux (40–80°C)

- Duration : 2–6 hours

- Work-up : Excess reagent removed via distillation or evaporation

Typical Yield : 85–95% (theoretical, based on analogous reactions).

Direct Friedel-Crafts Acylation (Alternative Route)

While less common, Friedel-Crafts acylation can be employed if the aromatic substrate is electron-rich.

- Acylating Agent : Butanoyl chloride

- Aromatic Substrate : 4-Bromobenzene derivative

- Lewis Acid Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

- Solvent : Dichloromethane or nitrobenzene

- Temperature : 0–25°C

- Low regioselectivity due to the deactivating effect of the bromine substituent.

- Requires harsh conditions, leading to side reactions (e.g., polyacylation).

Alternative Chlorination Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, catalytic DMF | Reflux, anhydrous DCM | High purity, minimal byproducts | SOCl₂ is corrosive and toxic |

| Oxalyl Chloride | (COCl)₂, DMF | Room temperature, inert atmosphere | Mild conditions, easy work-up | Expensive reagent |

| PCl₅ | PCl₅ | Reflux, toluene | High reactivity | Generates POCl₃, requires careful handling |

Reaction Optimization and Industrial Considerations

Key Parameters:

- Moisture Control : Essential to prevent hydrolysis of the acyl chloride.

- Catalyst Use : DMF accelerates chlorination by forming a reactive Vilsmeier-Haack complex.

- Purification : Distillation under reduced pressure or crystallization from non-polar solvents (e.g., hexane).

Scale-Up Challenges:

- Safety : SOCl₂ and PCl₅ require specialized handling due to toxicity and corrosivity.

- Cost-Efficiency : Thionyl chloride is preferred industrially for its balance of cost and reactivity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(4-Bromophenyl)butanoyl chloride?

- Answer : The most common method involves converting 4-(4-Bromophenyl)butanoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). The reaction is typically conducted under reflux conditions in anhydrous toluene or dichloromethane, followed by vacuum distillation to remove excess SOCl₂. This method achieves yields >95% with high purity when optimized . Alternative approaches include using oxalyl chloride with catalytic DMF, though this requires stricter moisture control.

Q. How is this compound characterized for structural confirmation?

- Answer : Key characterization techniques include:

- FT-IR Spectroscopy : Peaks at ~1779 cm⁻¹ (C=O stretch of acyl chloride) and ~647 cm⁻¹ (C-Br stretch) confirm functional groups .

- NMR (¹H/¹³C) : Aromatic protons (δ 7.2–7.6 ppm), methylene protons adjacent to the carbonyl (δ 2.5–3.0 ppm), and downfield-shifted carbonyl carbon (δ ~170 ppm) are diagnostic .

- Mass Spectrometry : Molecular ion peaks at m/z 261 (M⁺) and fragment ions at m/z 183 (loss of COCl) validate the structure .

Q. What safety precautions are critical when handling this compound?

- Answer : Due to its reactivity as an acyl chloride:

- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of HCl fumes released during hydrolysis.

- Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced degradation .

Advanced Questions

Q. How do reaction conditions (solvent, temperature, catalyst) impact the synthesis of this compound?

- Answer :

- Solvent : Polar aprotic solvents (e.g., toluene) enhance SOCl₂ reactivity compared to non-polar alternatives.

- Temperature : Reflux (~110°C) ensures complete conversion but may degrade thermally sensitive substrates; lower temperatures (40–60°C) with extended reaction times are viable for labile precursors .

- Catalysts : Catalytic DMF accelerates reactions via intermediate iminium chloride formation but risks over-chlorination if not carefully controlled .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis, dimerization) during synthesis?

- Answer :

- Moisture Control : Rigorous drying of glassware and solvents (e.g., molecular sieves) prevents hydrolysis to the carboxylic acid.

- Stoichiometry : Excess SOCl₂ (1.5–2.0 eq.) ensures complete conversion while minimizing residual acid.

- Purification : Short-path distillation under reduced pressure (<1 mmHg) removes unreacted reagents and prevents dimerization .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : The carbonyl carbon’s partial positive charge (+0.45 e) indicates high susceptibility to nucleophilic attack.

- Steric Effects : The 4-bromophenyl group’s para orientation minimizes steric hindrance, favoring SN2 mechanisms over SN1 .

- Experimental Validation : Kinetic studies show a 10-fold rate increase in reactions with primary amines vs. secondary amines, aligning with computational predictions .

Q. What are the challenges in analyzing trace impurities in this compound via HPLC?

- Answer : Common impurities include:

- Residual 4-(4-Bromophenyl)butanoic acid : Detectable via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

- Dimerization Byproducts : Use size-exclusion chromatography (SEC) or MALDI-TOF for high-MW species.

Methodological Tables

Table 1 : Comparative Synthetic Yields Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Toluene | 110 | None | 95 | 99 | |

| DCM | 40 | DMF | 85 | 97 | |

| THF | 60 | None | 78 | 95 |

Table 2 : Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.